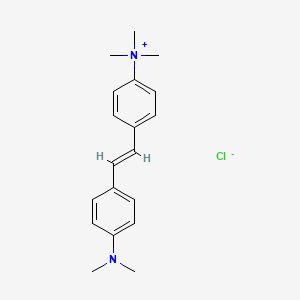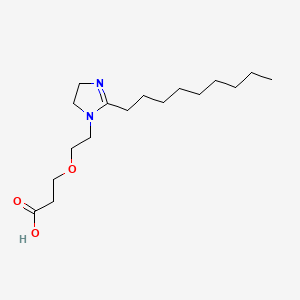
1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a carboxyethoxyethyl group and a nonyl chain attached to the imidazoline ring. It is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline typically involves the reaction of nonylamine with ethylene oxide to form a nonyl-ethanolamine intermediate. This intermediate is then reacted with imidazoline to form the final product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may involve multiple steps, including purification and distillation, to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted imidazolines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline involves its ability to interact with various molecular targets through its amphiphilic structure. The nonyl chain provides hydrophobic interactions, while the carboxyethoxyethyl group offers hydrophilic interactions. This dual nature allows the compound to stabilize emulsions, enhance solubility, and interact with biological membranes, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
- 1-(Carboxyethoxyethyl)-2-decyl-2-imidazoline
- 1-(Carboxyethoxyethyl)-2-dodecyl-2-imidazoline
Comparison: 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline is unique due to its specific nonyl chain length, which provides a balance between hydrophobic and hydrophilic properties. Compared to its similar compounds with longer or shorter alkyl chains, it offers optimal surfactant properties, making it more effective in certain applications such as emulsification and corrosion inhibition.
Eigenschaften
CAS-Nummer |
63451-22-9 |
|---|---|
Molekularformel |
C17H32N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-[2-(2-nonyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid |
InChI |
InChI=1S/C17H32N2O3/c1-2-3-4-5-6-7-8-9-16-18-11-12-19(16)13-15-22-14-10-17(20)21/h2-15H2,1H3,(H,20,21) |
InChI-Schlüssel |
ZSFQBACWJYFLKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=NCCN1CCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


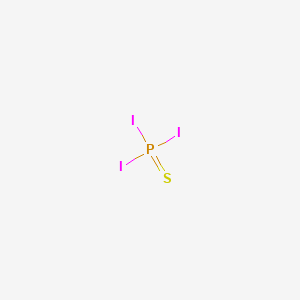
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)

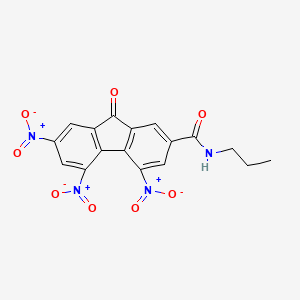

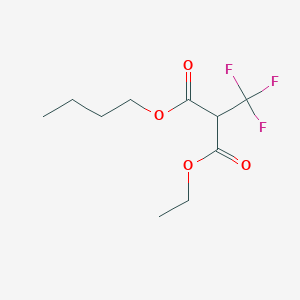
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)

![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
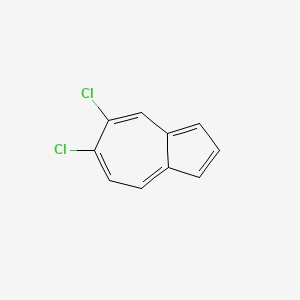
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)
![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
